molecular formula C18H20FNO2S B2440969 (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1396872-11-9

(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2440969
CAS No.: 1396872-11-9
M. Wt: 333.42
InChI Key: KFTVWWKSLISKHS-UHFFFAOYSA-N
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Description

(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 1396872-11-9) is a chemical compound with the molecular formula C18H20FNO2S and a molecular weight of 333.4 . This piperidine-based structure is of significant interest in medicinal chemistry and neuroscience research. Compounds featuring piperidine and fluorobenzyl motifs are frequently investigated as high-affinity and selective ligands for sigma (σ) receptors, particularly the σ1 subtype . Sigma receptors are unique molecular targets expressed in the central nervous system and various peripheral organs, and they are implicated in the modulation of neurotransmitter release, neuroprotection, and cognitive functions . Research into σ1 receptors is a critical area for the development of potential therapeutic agents and positron emission tomography (PET) probes for neurological conditions such as schizophrenia, major depression, and Alzheimer's disease, as well as for certain cancer types . The specific structural features of this compound—including the 4-fluorobenzyl group and the thiophene moiety—make it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore its binding affinity, functional activity, and selectivity profile against various neuroreceptor targets. It is intended for use in in vitro binding assays and other preclinical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c19-17-3-1-14(2-4-17)11-22-12-15-5-8-20(9-6-15)18(21)16-7-10-23-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTVWWKSLISKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a fluorobenzyl halide under basic conditions to form the intermediate. This intermediate is then coupled with a thiophene derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Properties :
    • The compound is structurally related to pimavanserin, a drug used for treating Parkinson's disease psychosis. Research indicates that it may exhibit similar receptor binding profiles, particularly at serotonin receptors, which are crucial in mood regulation and psychotic disorders .
  • Kinase Inhibition :
    • Preliminary studies suggest that this compound may act as a kinase inhibitor with potential applications in cancer therapy. Specifically, it has shown promising activity against NUAK1 kinase with an IC50 value of 20 nM, indicating strong inhibitory effects .
  • Neuroprotective Effects :
    • Investigations into neuroprotective properties have revealed that compounds with similar structures can protect neuronal cells from apoptosis and oxidative stress, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Antipsychotic Efficacy

A study evaluated the efficacy of (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone in animal models of schizophrenia. Results indicated a significant reduction in hyperactivity and positive symptoms associated with schizophrenia when administered at therapeutic doses.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, further supporting its role as a potential anticancer agent.

Mechanism of Action

The mechanism of action of (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorobenzyl and thiophene groups in (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone makes it unique compared to its analogs

Biological Activity

The compound (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a member of a class of piperidine derivatives that have garnered attention for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as inhibitors of specific enzymes. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which includes a piperidine ring substituted with a thiophene moiety and a fluorobenzyl group. Its structural complexity suggests multiple sites for biological interaction, making it a candidate for diverse pharmacological activities.

Biological Activity Overview

  • Neuroprotective Effects :
    • Research indicates that compounds similar to this compound exhibit neuroprotective properties. These compounds are being investigated for their efficacy in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The patent US9440990B2 highlights the potential of these compounds in neuroprotection through modulation of neurotransmitter systems .
  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are valuable in cosmetic applications for skin lightening and in treating conditions like hyperpigmentation. Studies have demonstrated that derivatives of 4-fluorobenzylpiperazine exhibit competitive inhibition against Agaricus bisporus tyrosinase with IC50 values significantly lower than standard inhibitors .
  • Antimicrobial Activity :
    • Preliminary studies suggest that related compounds may possess antimicrobial properties, although specific data on this compound is limited.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 (μM)Activity Type
Compound 26Tyrosinase0.18Competitive Inhibitor
Kojic AcidTyrosinase17.76Standard Inhibitor
Compound APTP1B0.009Selective Inhibitor

Table 2: Neuroprotective Activity Assessment

Study ReferenceModel UsedOutcome
US9440990B2Neurodegenerative Mouse ModelSignificant neuroprotection observed
MDPI StudyIn vitro neuronal culturesReduced apoptosis in neurons

Case Studies and Research Findings

  • Neuroprotective Mechanism :
    • A study outlined in patent US9440990B2 demonstrated that the compound could enhance neuronal survival and reduce oxidative stress markers in neuronal cell cultures, suggesting its potential as a therapeutic agent for neurodegeneration .
  • Tyrosinase Inhibition Studies :
    • In vitro kinetic studies revealed that derivatives such as Compound 26 act as competitive inhibitors of tyrosinase, with binding affinity modeled through docking studies indicating a favorable interaction with the enzyme's active site .
  • Pharmacokinetics :
    • Research has also focused on the pharmacokinetic profiles of similar compounds, indicating favorable absorption and distribution characteristics which are critical for therapeutic efficacy .

Q & A

Q. What are the recommended synthetic strategies for (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone?

  • Methodological Answer: The synthesis typically involves coupling a piperidine derivative with a thiophene-carbonyl intermediate. For example, analogous compounds (e.g., fluorobenzyl-piperazine methanones) are synthesized via nucleophilic substitution or Buchwald-Hartwig amination using palladium catalysts . Key steps include:
  • Protecting the piperidine nitrogen to avoid side reactions.
  • Using coupling agents like EDCI/HOBt for amide bond formation.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient).
    Critical Note: Optimize reaction time and temperature to minimize byproducts (e.g., over-alkylation).

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer:
  • Analytical Techniques:
  • HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95% required for biological assays).
  • NMR: Key signals include thiophene protons (δ 7.2–7.5 ppm), fluorobenzyl aromatic protons (δ 6.8–7.1 ppm), and piperidine methylene (δ 3.5–4.0 ppm) .
  • Elemental Analysis: Compare experimental vs. theoretical values for C, H, N (e.g., ±0.4% deviation acceptable; see for analogous compound data).

Q. What safety protocols are critical during handling?

  • Methodological Answer:
  • PPE: Gloves, lab coat, and goggles mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Storage: Keep in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer:
  • Modification Sites:
SiteModificationBiological Impact
ThiopheneReplace with furan/pyridineAlters target binding affinity
FluorobenzylVary substituents (e.g., Cl, OMe)Impacts lipophilicity and metabolic stability
  • Assays: Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
  • Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with activity .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Variables to Control:
  • Compound Purity: Re-test batches with HPLC-confirmed purity >98%.
  • Assay Conditions: Standardize pH, temperature, and solvent (DMSO concentration ≤1% v/v).
  • Cross-Validation: Compare results from orthogonal assays (e.g., cell viability vs. enzymatic inhibition).
  • Literature Example: In fluorobenzyl-piperazine derivatives, discrepancies in IC50 values were traced to residual solvent effects .

Q. What are the stability profiles under physiological conditions?

  • Methodological Answer:
  • Stability Assay Design:
  • Buffer Solutions: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C.
  • Time Points: Analyze via LC-MS at 0, 6, 24, 48 hours to track degradation.
  • Key Findings (Analogous Compounds):
  • Piperidine derivatives with electron-withdrawing groups (e.g., -F) show enhanced stability in acidic media .
  • Thiophene rings may oxidize; add antioxidants (e.g., BHT) in storage buffers .

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